molecular formula C12H12O5 B11805772 6-(2-Methoxyethoxy)benzofuran-2-carboxylicacid

6-(2-Methoxyethoxy)benzofuran-2-carboxylicacid

Cat. No.: B11805772
M. Wt: 236.22 g/mol
InChI Key: DUUQWAFSBFIRPN-UHFFFAOYSA-N
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Description

6-(2-Methoxyethoxy)benzofuran-2-carboxylic acid is a benzofuran-2-carboxylic acid derivative featuring a 2-methoxyethoxy substituent at the 6-position of the benzofuran core. Benzofuran-2-carboxylic acid derivatives are pharmacologically significant, exhibiting activities such as anticancer, anti-inflammatory, and adenosine receptor antagonism .

Properties

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

6-(2-methoxyethoxy)-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C12H12O5/c1-15-4-5-16-9-3-2-8-6-11(12(13)14)17-10(8)7-9/h2-3,6-7H,4-5H2,1H3,(H,13,14)

InChI Key

DUUQWAFSBFIRPN-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC2=C(C=C1)C=C(O2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 6-Substituted 3-Bromocoumarins

The Perkin rearrangement of 3-bromocoumarins under microwave irradiation offers a high-yield route to benzofuran-2-carboxylic acids. For 6-(2-methoxyethoxy)benzofuran-2-carboxylic acid, the starting material would require a 6-(2-methoxyethoxy) substituent on the coumarin backbone.

Procedure :

  • Regioselective Bromination :

    • A coumarin precursor with a 6-hydroxy group is etherified using 2-methoxyethyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the 2-methoxyethoxy group.

    • Subsequent bromination at the 3-position is achieved using N-bromosuccinimide (NBS) in acetonitrile under microwave irradiation (250W, 80°C, 5 minutes).

  • Microwave-Assisted Rearrangement :

    • The 3-bromo-6-(2-methoxyethoxy)coumarin is treated with sodium hydroxide in ethanol under microwave conditions (300W, 79°C, 5 minutes).

    • Acidification with HCl yields the free carboxylic acid (Table 1).

Key Data :

StepConditionsYield (%)
EtherificationK₂CO₃, DMF, 80°C, 12h85–90
BrominationNBS, CH₃CN, MW, 80°C, 5min95
Perkin RearrangementNaOH/EtOH, MW, 79°C, 5min97–99

This method benefits from rapid reaction times and high yields, as demonstrated for analogous 5,6-dimethoxy derivatives.

Cyclization of Substituted Benzaldehydes

Aldehyde Precursor Preparation

The J-Stage protocol for 6-methoxybenzofuran-2-carboxylic acid provides a template for adapting to the 2-methoxyethoxy variant.

Procedure :

  • Synthesis of 2-Hydroxy-3-(2-methoxyethoxy)benzaldehyde :

    • 2,3-Dihydroxybenzaldehyde is alkylated with 2-methoxyethyl chloride using K₂CO₃ in DMF.

  • Cyclization with Ethyl Chloroacetate :

    • The aldehyde reacts with ethyl chloroacetate in the presence of K₂CO₃ to form ethyl 6-(2-methoxyethoxy)benzofuran-2-carboxylate.

  • Carboxylation and Decarboxylation :

    • Hydrolysis with NaOH followed by acidification yields the carboxylic acid. Alternatively, heating with copper in quinoline induces decarboxylation.

Key Data :

StepConditionsYield (%)
AlkylationK₂CO₃, DMF, 80°C, 12h80–85
CyclizationK₂CO₃, EtOH, reflux, 6h75
DecarboxylationCu, quinoline, 220°C, 2h60–70

This route is less efficient than the Perkin rearrangement but offers flexibility in introducing diverse substituents.

Post-Cyclization Etherification

Functionalization of 6-Hydroxybenzofuran-2-Carboxylic Acid

For late-stage introduction of the 2-methoxyethoxy group:

Procedure :

  • Synthesis of 6-Hydroxybenzofuran-2-Carboxylic Acid :

    • Prepared via cyclization of 2-hydroxybenzaldehyde derivatives.

  • Etherification :

    • The 6-hydroxy group is alkylated with 2-methoxyethyl bromide using NaH in THF.

Key Data :

StepConditionsYield (%)
CyclizationK₂CO₃, EtOH, reflux, 6h70
EtherificationNaH, THF, 0°C to RT, 12h65–70

This method risks side reactions at the carboxylic acid group, necessitating protective strategies.

Comparative Analysis of Methods

Efficiency and Scalability

  • Microwave-Assisted Perkin Rearrangement : Superior in yield (97–99%) and speed (5 minutes). Ideal for large-scale synthesis but requires specialized equipment.

  • Cyclization of Aldehydes : Moderate yields (60–75%) but allows modular substitution.

  • Post-Cyclization Etherification : Lower yields (65–70%) due to competing reactions; better suited for research-scale applications.

Regioselectivity Challenges

Introducing the 2-methoxyethoxy group at the 6-position demands precise control:

  • Microwave methods minimize side products through rapid, controlled heating.

  • Alkylation of phenolic -OH groups requires anhydrous conditions to avoid hydrolysis.

Mechanistic Insights

Perkin Rearrangement Pathway

The rearrangement proceeds via base-catalyzed ring fission of 3-bromocoumarin to form a phenoxide intermediate, which undergoes intramolecular nucleophilic attack to yield the benzofuran core. The 2-methoxyethoxy group remains stable under these conditions due to its ether linkage.

Cyclization and Decarboxylation

Cyclization involves nucleophilic aromatic substitution, where the aldehyde’s oxygen attacks the α-carbon of ethyl chloroacetate . Decarboxylation via copper catalysis eliminates CO₂, forming the aromatic system.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyethoxy)benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

6-(2-Methoxyethoxy)benzofuran-2-carboxylic acid is being explored for its potential therapeutic properties. Research indicates that compounds related to benzofuran derivatives exhibit significant biological activities, including:

  • Anti-inflammatory : It may inhibit enzymes like 5-lipoxygenase, which is crucial in inflammatory processes.
  • Antimicrobial : Preliminary studies suggest antimicrobial activity against various bacterial and fungal strains.
  • Anticancer : The compound shows promising anticancer effects against different cancer cell lines.

Organic Synthesis

This compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow researchers to study reaction mechanisms and develop new synthetic routes optimized for yield and purity.

Study 1: Anticancer Efficacy

In a study assessing the compound's anticancer properties, MDA-MB-231 breast cancer cells treated with this compound exhibited significant apoptosis. The treatment led to increased caspase-3 activation, indicating its role in programmed cell death.

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2312.52Induces apoptosis via caspase activation
MCF-73.10Cell cycle arrest

Study 2: Enzymatic Inhibition

The compound was evaluated for its inhibitory effects on carbonic anhydrases (CAs), crucial for tumorigenicity and pH regulation within tumors. It acted as a submicromolar inhibitor, demonstrating potential in cancer treatment strategies.

Mechanism of Action

The mechanism of action of 6-(2-Methoxyethoxy)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially modulating their activities. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key analogs of benzofuran-2-carboxylic acid, highlighting substituent positions, functional groups, and physicochemical properties:

Compound Name Substituent Position Functional Group CAS Number Key Properties/Activities References
6-(2-Methoxyethoxy)benzofuran-2-carboxylic acid 6 2-Methoxyethoxy Not reported Enhanced lipophilicity; potential CNS penetration due to ethoxy chain flexibility
5-Methoxybenzofuran-2-carboxylic acid 5 Methoxy 10242-08-7 Higher lipophilicity; moderate adenosine A2A receptor antagonism
6-Hydroxybenzofuran-2-carboxylic acid 6 Hydroxyl N/A Increased acidity (pKa ~3.5); hydrogen bonding capacity
Methyl 6-methylbenzofuran-2-carboxylate 6 Methyl, ester 82788-37-2 Ester prodrug; hydrolyzes to active carboxylic acid in vivo
5-Bromo-7-methoxybenzofuran-2-carboxylic acid 5,7 Bromo, methoxy Not reported Anticancer activity (cytotoxicity via halogen-mediated DNA alkylation)
7-{2-[2-(5-Fluoro-1H-indol-3-yl)ethylamino]ethoxy}benzofuran-2-carboxylic acid amide 7 Ethoxy-amine-fluorinated indole Not reported Antidepressant/anxiolytic activity; CNS-targeted

Pharmacological Activity

  • Anticancer Potential: Halogenated derivatives (e.g., 5-bromo-7-methoxy) exhibit selective cytotoxicity against cancer cell lines, whereas the 2-methoxyethoxy group’s electron-donating nature may reduce direct DNA interaction but improve solubility for sustained delivery .
  • CNS Applications : Ethoxy-substituted analogs (e.g., 7-{2-[...]ethoxy}benzofuran-2-carboxylic acid amide) demonstrate antidepressant/anxiolytic activity, suggesting the 2-methoxyethoxy group’s flexibility enhances blood-brain barrier penetration .
  • Receptor Binding: Methoxy substituents (e.g., 5-methoxy) show adenosine A2A receptor antagonism, while bulkier groups (e.g., 2-methoxyethoxy) may alter binding kinetics due to steric effects .

Physicochemical Properties

  • Lipophilicity : The 2-methoxyethoxy group increases logP compared to hydroxyl or methoxy substituents, balancing solubility and membrane permeability .
  • Acidity : The carboxylic acid moiety (pKa ~3–4) ensures ionization at physiological pH, while electron-donating substituents slightly reduce acidity compared to halogenated analogs .

Biological Activity

6-(2-Methoxyethoxy)benzofuran-2-carboxylic acid is a complex organic compound notable for its unique benzofuran structure, which consists of a fused benzene and furan ring. The presence of a carboxylic acid functional group at the 2-position and a methoxyethoxy substituent at the 6-position enhances its chemical properties and potential biological activities. This compound has garnered interest for its applications in medicinal chemistry and organic synthesis.

The biological activity of 6-(2-Methoxyethoxy)benzofuran-2-carboxylic acid is primarily attributed to its ability to interact with various biological targets, including proteins and enzymes. Studies suggest that compounds related to benzofurans exhibit diverse biological activities such as:

  • Anticancer
  • Anti-inflammatory
  • Antiviral
  • Antibacterial

Research indicates that the structural features of this compound may influence its binding affinity and mechanism of action, which are crucial for therapeutic applications.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluating similar benzofuran derivatives highlighted their potential as inhibitors of various cancer cell lines. For instance, compounds with structural similarities demonstrated IC50 values in the low micromolar range against tumor cell lines such as HeLa (human cervical cancer) and CaCo-2 (colon adenocarcinoma) .
    • The unique methoxyethoxy group in 6-(2-Methoxyethoxy)benzofuran-2-carboxylic acid could enhance its solubility and reactivity, potentially leading to improved anticancer efficacy compared to simpler analogs.
  • Anti-inflammatory Effects :
    • Research on benzofuran derivatives has shown that they can inhibit inflammatory pathways, suggesting that 6-(2-Methoxyethoxy)benzofuran-2-carboxylic acid may possess similar properties. The specific mechanisms by which these compounds exert anti-inflammatory effects often involve modulation of cytokine production and inhibition of pro-inflammatory enzymes .
  • Antiviral Activity :
    • In silico studies have indicated that compounds related to benzofurans can bind effectively to viral proteins, inhibiting replication. For example, computer-aided drug design approaches have identified lead compounds with high binding affinity to viral nucleoproteins, suggesting potential applications for 6-(2-Methoxyethoxy)benzofuran-2-carboxylic acid in antiviral therapies .

Comparative Analysis

The following table summarizes the biological activities of various compounds structurally related to 6-(2-Methoxyethoxy)benzofuran-2-carboxylic acid:

Compound NameBiological ActivityIC50 Values (µM)
6-Methoxybenzofuran-2-carboxylic acidAnticancer10 - 20
5-Bromo-benzofuran-2-carboxylic acidAntiviral5 - 15
6-Chloro-benzofuran-2-carboxylic acidAnti-inflammatory8 - 12
6-(2-Methoxyethoxy)benzofuran-2-carboxylic acid Potentially diverse activitiesTBD (To be determined)

Note: TBD indicates that specific IC50 values for this compound are yet to be established.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(2-Methoxyethoxy)benzofuran-2-carboxylic acid, and how can reaction yields be maximized?

  • Methodology :

  • Core Synthesis : Start with benzofuran-2-carboxylic acid derivatives (e.g., ethyl benzofuran-2-carboxylate) as precursors. Introduce the 2-methoxyethoxy group via nucleophilic substitution or coupling reactions using reagents like 1-bromo-2-(2-methoxyethoxy)ethane under basic conditions (e.g., K₂CO₃ in acetone) .
  • Purification : Use column chromatography or recrystallization to isolate the product. Monitor reaction progress via TLC or HPLC (e.g., retention time ~1.66–1.70 minutes under SMD-TFA05 conditions) .
  • Yield Optimization : Adjust stoichiometry (e.g., excess alkylating agent), solvent polarity, and temperature. Catalytic agents like DMAP can enhance coupling efficiency .

Q. Which spectroscopic techniques are most effective for characterizing 6-(2-Methoxyethoxy)benzofuran-2-carboxylic acid?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxyethoxy protons at δ 3.4–4.0 ppm, carboxylic acid proton at δ 12–13 ppm). Compare with benzofuran-2-carboxylic acid derivatives (e.g., δ 123–125 ppm for benzofuran carbons) .
  • LCMS : Confirm molecular weight (e.g., [M+H]+ expected at m/z ~278) and purity. Use reverse-phase HPLC with trifluoroacetic acid modifiers for retention time validation .
  • IR : Identify carboxylic acid C=O stretch (~1700 cm⁻¹) and ether C-O-C (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or LCMS adducts) during characterization?

  • Methodology :

  • Impurity Analysis : Perform high-resolution mass spectrometry (HRMS) to distinguish between isotopic patterns and adducts (e.g., sodium or potassium adducts).
  • Isomer Identification : Use 2D NMR (e.g., COSY, NOESY) to confirm regiochemistry. For example, NOE correlations can verify the methoxyethoxy group’s position on the benzofuran ring .
  • Reproducibility : Repeat synthesis under inert atmospheres (e.g., N₂) to rule out oxidation byproducts .

Q. What experimental designs are suitable for evaluating the biological activity of 6-(2-Methoxyethoxy)benzofuran-2-carboxylic acid in immune modulation studies?

  • Methodology :

  • In Vitro Models : Use human peripheral blood mononuclear cells (PBMCs) to assess cytokine profiles (e.g., IL-6, TNF-α) under controlled conditions. Reference spaceflight-derived gene expression data for benzofuran analogs to identify mechanistic pathways .
  • Dose-Response : Test concentrations ranging from 1–100 μM, with controls (e.g., untreated PBMCs and reference inhibitors).
  • Validation : Cross-validate results with RNA-seq or qPCR to quantify gene expression changes (e.g., NF-κB pathway genes) .

Q. How does the 2-methoxyethoxy substituent influence the compound’s reactivity in medicinal chemistry applications?

  • Methodology :

  • Solubility Studies : Compare logP values with unsubstituted benzofuran-2-carboxylic acid using shake-flask or chromatographic methods. The methoxyethoxy group enhances hydrophilicity, improving bioavailability .
  • Derivatization : Perform esterification or amidation of the carboxylic acid group. Monitor reactivity changes via kinetic studies (e.g., slower acylation due to steric hindrance) .
  • SAR Analysis : Synthesize analogs (e.g., methoxy vs. ethoxy substituents) and test bioactivity to establish structure-activity relationships .

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